

X-ray Crystallography of 4-Phenyl-1,3-dioxane Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **4-Phenyl-1,3-dioxane**

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This guide provides an objective comparison of the crystallographic structures of several **4-Phenyl-1,3-dioxane** derivatives, supported by experimental data. The conformation and structural parameters of these compounds are crucial for understanding their chemical behavior and potential applications in medicinal chemistry and materials science.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters determined by single-crystal X-ray diffraction for a selection of **4-Phenyl-1,3-dioxane** derivatives. These derivatives showcase variations in substitution on both the dioxane ring and the phenyl group, influencing their solid-state conformations.

Compound Name	Molecular Formula	Derivative Type	Key Conformational Feature
5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane	$C_{12}H_{16}O_4$	Phenyl at C2, Hydroxymethyl at C5	Dioxane ring in a chair conformation with an equatorial phenyl group. [1] [2]
(2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-yl)methanol	$C_{12}H_{15}ClO_3$	4-Chlorophenyl at C2, Methyl and Hydroxymethyl at C5	Dioxane ring adopts a chair conformation. [3]
2-(4-Chlorophenyl)-1,3-dioxane	$C_{10}H_{11}ClO_2$	4-Chlorophenyl at C2	The aliphatic ring is in a chair conformation. [4]
5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane	$C_{12}H_{15}Br_2O_2$	Phenyl and Methyl at C2, Bromomethyl at C5	Chair conformation with an axially oriented phenyl group.
5-methyl-2,2-diphenyl-1,3-dioxane	$C_{18}H_{20}O_2$	Two Phenyls at C2, Methyl at C5	Chair conformation with an equatorial methyl group.

Table 2: Unit Cell Parameters of Selected **4-Phenyl-1,3-dioxane** Derivatives

Compound Name	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	Volume (Å³)
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane	Orthorhombic	Not Specified	6.2654(4)	10.4593(6)	34.5285(19)	2262.7(2)
(2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-yl)methanol	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	5.788(2)	11.079(4)	18.916(7)	1213.0(8)

Note: Detailed bond lengths, bond angles, and torsion angles are typically found in the full crystallographic information files (CIFs), which can be accessed from crystallographic databases such as the Cambridge Structural Database (CSD) using the deposition numbers provided in the source publications.

Experimental Protocols

The determination of the crystal structures for the compared **4-Phenyl-1,3-dioxane** derivatives generally follows a standard procedure for small molecule single-crystal X-ray diffraction. A typical experimental protocol is outlined below.

1. Crystal Growth:

- Single crystals of the **4-Phenyl-1,3-dioxane** derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate organic solvent or solvent mixture.

2. Data Collection:

- A suitable single crystal is mounted on a goniometer head.

- The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and potential degradation.
- X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.
- A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing:

- The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group.
- The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

4. Structure Solution and Refinement:

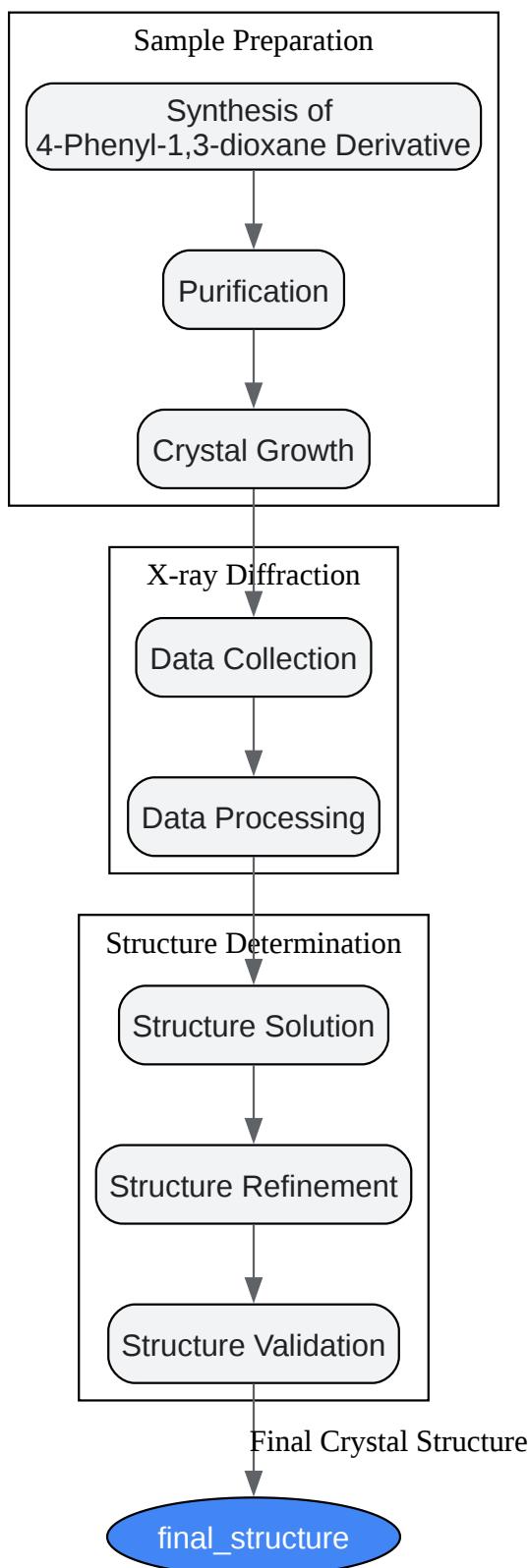
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
- Hydrogen atoms are often placed in calculated positions and refined using a riding model.

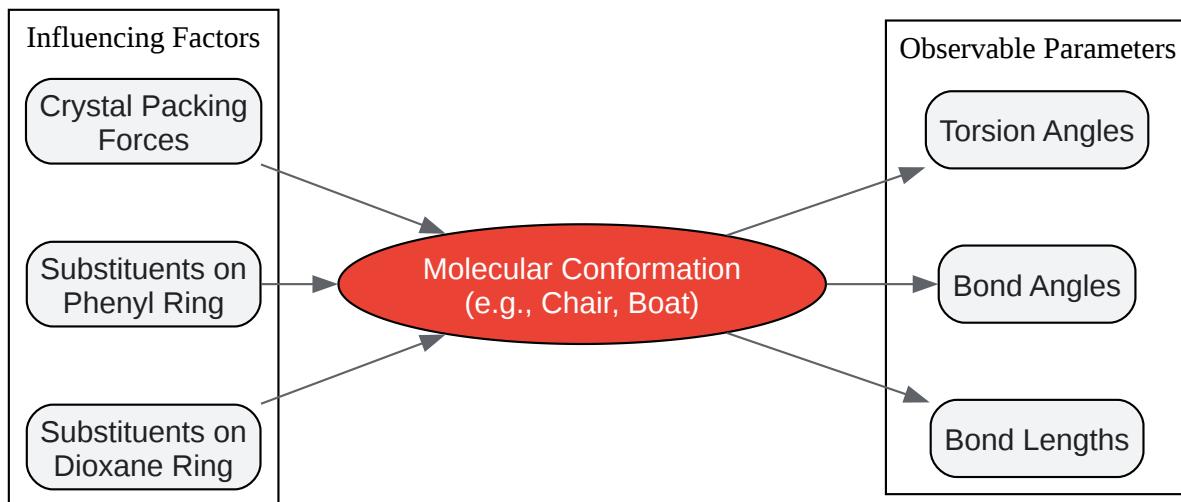
5. Data Visualization and Analysis:

- The final refined crystal structure is visualized using molecular graphics software.
- Bond lengths, bond angles, torsion angles, and other geometric parameters are calculated and analyzed to determine the conformation of the molecule and any intermolecular interactions.

Visualizations

The following diagrams illustrate the generalized workflow for X-ray crystallography and a logical relationship for conformational analysis.





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